Enzyme Inhibition Potency: (2S,3S) ≥1.77-Fold More Potent Than (2R,3R) Against Cytosolic Epoxide Hydrolase
The (2S,3S) enantiomer is a superior inhibitor of murine cytosolic epoxide hydrolase compared to the (2R,3R) enantiomer. In a direct head-to-head comparison, the (2S,3S) enantiomer showed an IC50 of approximately 2.2 mM versus 3.9 mM for the (2R,3R) enantiomer, representing a 1.77-fold stronger inhibition [1]. This differential was amplified with the 4-nitrophenyl-substituted analogue: (2S,3S)-3-(4-nitrophenyl)glycidol exhibited an I50 of 1.6 µM, 750-fold lower than the 1200 µM observed for the (2R,3R) counterpart [2]. The abstract of the 1991 study explicitly states that “the (2S,3S)-3-phenylglycidol enantiomer was always a better inhibitor than the (2R,3R)-enantiomer” [2].
| Evidence Dimension | Enzyme inhibition potency (IC50/I50) against murine cytosolic epoxide hydrolase (EC 3.3.2.10) |
|---|---|
| Target Compound Data | IC50 ≈ 2.2 mM (parent phenylglycidol); I50 = 1.6 µM (4-nitrophenyl analogue) |
| Comparator Or Baseline | (2R,3R)-enantiomer: IC50 ≈ 3.9 mM (parent); I50 = 1200 µM (4-nitrophenyl analogue) |
| Quantified Difference | 1.77-fold more potent (parent); 750-fold more potent (4-nitrophenyl analogue) |
| Conditions | In vitro; murine liver cytosolic epoxide hydrolase (Mus musculus, Swiss Webster mice); racemic and enantiomerically pure compounds compared |
Why This Matters
For any application involving epoxide hydrolase modulation—inhibitor screening, toxicology studies, or medicinal chemistry—the (2S,3S) enantiomer provides quantitatively greater inhibition; substitution with the (2R,3R) enantiomer would underpower the assay or produce artefactual structure–activity relationships.
- [1] BRENDA Enzyme Database / Enzyme Information System. Literature summary for EC 3.3.2.10 (soluble epoxide hydrolase), extracted from Dietze ED, Kuwano E, Hammock BD. Int J Biochem. 1993;25(1):43-52. PMID: 8432382. Data: trans-(2S,3S)-3-phenylglycidol IC50 ≈ 2.2 mM; trans-(2R,3R)-3-phenylglycidol IC50 ≈ 3.9 mM (Mus musculus). View Source
- [2] Dietze EC, Kuwano E, Casas J, Hammock BD. Inhibition of cytosolic epoxide hydrolase by trans-3-phenylglycidols. Biochem Pharmacol. 1991;42(6):1163-1175. PMID: 1888328. View Source
